molecular formula C11H12N2OS B11549491 Acetamide, N-phenyl-2-(2-propenylamino)-2-thioxo- CAS No. 104097-46-3

Acetamide, N-phenyl-2-(2-propenylamino)-2-thioxo-

Cat. No.: B11549491
CAS No.: 104097-46-3
M. Wt: 220.29 g/mol
InChI Key: ABAACZADBYZXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-phenyl-2-(2-propenylamino)-2-thioxo- is a complex organic compound with a unique structure that includes an acetamide group, a phenyl ring, and a propenylamino group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-phenyl-2-(2-propenylamino)-2-thioxo- typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 1-[(E)-3-phenyl-2-propenyl]piperazine with different sulfonyl chlorides at pH 9-10 to synthesize its different N-sulfonated derivatives . The reaction conditions often require specific pH levels, temperatures, and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-phenyl-2-(2-propenylamino)-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions, such as temperature, pressure, and solvent, vary depending on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Acetamide, N-phenyl-2-(2-propenylamino)-2-thioxo- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetamide, N-phenyl-2-(2-propenylamino)-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Acetamide, N-phenyl-
  • Propanamide, N-phenyl-
  • Acetamide, N-ethyl-N-phenyl-2-(2-propenylamino)-

Uniqueness

What sets Acetamide, N-phenyl-2-(2-propenylamino)-2-thioxo- apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

104097-46-3

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

N-phenyl-2-(prop-2-enylamino)-2-sulfanylideneacetamide

InChI

InChI=1S/C11H12N2OS/c1-2-8-12-11(15)10(14)13-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,12,15)(H,13,14)

InChI Key

ABAACZADBYZXPL-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)C(=O)NC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.